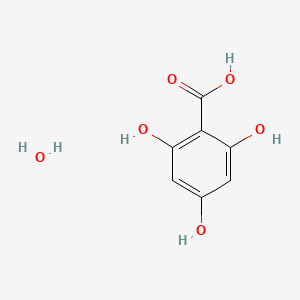

2,4,6-Trihydroxybenzoic acid monohydrate

Übersicht

Beschreibung

2,4,6-Trihydroxybenzoic acid monohydrate is a useful research compound. Its molecular formula is C7H8O6 and its molecular weight is 188.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 2,4,6-trihydroxybenzoic acid hydrate is the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their activity is essential for the progression of the cell cycle. They play a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

2,4,6-Trihydroxybenzoic acid hydrate interacts with CDKs in a dose-dependent manner, inhibiting their activity . The compound’s interaction with CDKs involves key amino acids, which were identified through in silico studies . The orientation of the functional groups and specific amino acid interactions may play a role in this inhibition .

Biochemical Pathways

The inhibition of CDKs by 2,4,6-trihydroxybenzoic acid hydrate affects the cell cycle, leading to the arrest of cell proliferation . This can have downstream effects on various biochemical pathways involved in cell growth and division.

Pharmacokinetics

It’s known that the cellular uptake of 2,4,6-trihydroxybenzoic acid hydrate requires the expression of functional slc5a8, a monocarboxylic acid transporter . This suggests that the compound’s bioavailability may be influenced by the presence and activity of this transporter.

Result of Action

The inhibition of CDKs by 2,4,6-trihydroxybenzoic acid hydrate leads to the induction of CDK inhibitory proteins p21Cip1 and p27Kip1, resulting in the inhibition of cell proliferation . This suggests that the compound may have potential anti-cancer effects, particularly in the prevention of colorectal cancer .

Biochemische Analyse

Biochemical Properties

2,4,6-Trihydroxybenzoic acid monohydrate plays a significant role in biochemical reactions due to its antioxidant, lipid-lowering, and anticancer properties . It interacts with various enzymes and proteins, including cyclin-dependent kinases (CDKs), where it induces the expression of CDK inhibitory proteins such as p21 Cip1 and p27 Kip1, leading to the inhibition of cell proliferation . Additionally, it is involved in the degradation of catechins by bacteria such as Acinetobacter calcoaceticus, which utilize it as a carbon source .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inducing the expression of CDK inhibitory proteins, which in turn inhibits cell proliferation . This compound also impacts gene expression and cellular metabolism, contributing to its antioxidant and anticancer activities . Furthermore, it has been observed to lower lipid levels in cells, which can be beneficial in managing conditions like hyperlipidemia .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to CDKs, leading to the induction of CDK inhibitory proteins and subsequent inhibition of cell proliferation . This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, it influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under cool, dry conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that it maintains its antioxidant and anticancer properties over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects such as antioxidant activity and lipid-lowering properties . At higher doses, it may cause toxic or adverse effects, including skin and eye irritation . Threshold effects have been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of naringin, a major flavonoid found in grapefruit juice . The compound is also produced by bacteria such as Pseudomonas fluorescens and Acinetobacter calcoaceticus during the degradation of catechins . It interacts with enzymes and cofactors involved in these metabolic processes, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells expressing functional monocarboxylic acid transporters such as SLC5A8 . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It is directed to these compartments by targeting signals and post-translational modifications that guide its transport and localization . The compound’s activity and function are influenced by its subcellular localization, as it interacts with various biomolecules within these compartments .

Biologische Aktivität

2,4,6-Trihydroxybenzoic acid monohydrate (2,4,6-THBA) is a flavonoid metabolite that has garnered attention for its potential biological activities, particularly in the context of cancer prevention. This article delves into its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C₇H₆O₅·H₂O

- Molecular Weight : 188.14 g/mol

- Melting Point : Approximately 210 °C (decomposes)

- CAS Number : 71989-93-0

Cyclin Dependent Kinase Inhibition

Research indicates that 2,4,6-THBA acts as an inhibitor of Cyclin Dependent Kinases (CDKs), specifically CDK1, CDK2, and CDK4. The inhibition of these kinases is crucial because they are often overexpressed in various cancers, contributing to uncontrolled cell proliferation. The compound demonstrated a dose-dependent inhibitory effect on these kinases in vitro:

- CDK1 Inhibition : Significant inhibition observed at concentrations ranging from 62.5 µM to 1 mM.

- CDK2 and CDK4 Inhibition : Similar patterns were noted with IC50 values indicating effective inhibition across tested concentrations .

Cellular Uptake Mechanism

The cellular uptake of 2,4,6-THBA is mediated by the monocarboxylic acid transporter SLC5A8. This transporter is essential for the compound's bioavailability and subsequent biological activity. In cell lines expressing functional SLC5A8, exposure to 2,4,6-THBA resulted in increased levels of CDK inhibitors such as p21^Cip1 and p27^Kip1, further supporting its role in regulating cell cycle progression .

Anti-Proliferative Activity

Despite its potential as a CDK inhibitor, studies have shown mixed results regarding the anti-proliferative effects of 2,4,6-THBA on colorectal cancer (CRC) cell lines. For instance:

- HCT-116 Cells : No significant decline in cell numbers was observed after treatment with concentrations ranging from 125 µM to 1000 µM over a period of 72 hours.

- HT-29 and Caco-2 Cells : Similar unresponsiveness was noted in these cell lines as well .

This lack of response may be attributed to the absence of functional transporters necessary for effective cellular uptake.

Case Studies and Research Findings

Several studies have explored the biological activities and implications of 2,4,6-THBA:

- Flavonoid Metabolite Study :

- In Silico Analysis :

- Metal Complexes :

Data Summary

| Biological Activity | Observations |

|---|---|

| CDK Inhibition | Effective at inhibiting CDK1, CDK2, and CDK4 in vitro |

| Cellular Uptake | Requires SLC5A8 transporter for effective uptake |

| Anti-Proliferative Activity | No significant decrease in cell proliferation observed in CRC cell lines |

| Structural Studies | Formation of metal complexes with varied biological implications |

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2,4,6-Trihydroxybenzoic acid monohydrate serves as an important raw material and intermediate in organic synthesis. It is utilized in the production of various chemical compounds and serves as a precursor for synthesizing complex organic molecules. Its hydroxyl groups enhance reactivity, making it a valuable building block in synthetic chemistry .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that 2,4,6-trihydroxybenzoic acid acts as a Cyclin Dependent Kinase (CDK) inhibitor, which plays a crucial role in regulating the cell cycle. The compound has demonstrated dose-dependent inhibition of CDKs 1, 2, and 4 in vitro, suggesting its potential utility in cancer therapy . Specifically:

- Inhibition of CDK Activity : The compound showed an IC50 of 580 µM for CDK1, 262 µM for CDK2, and 403 µM for CDK4.

- Cell Proliferation Studies : In human colorectal cancer cell lines (HCT-116), the compound inhibited CDK activity but did not significantly reduce cell proliferation at certain concentrations .

Other Therapeutic Uses

Beyond its role in cancer treatment, the compound has been implicated in various biological activities due to its antioxidant and anti-inflammatory properties. These attributes may contribute to its effectiveness in preventing other diseases related to oxidative stress .

Agrochemical Applications

In agrochemistry, this compound is utilized as an intermediate in the synthesis of herbicides and fungicides. Its properties can enhance the efficacy of agricultural chemicals by improving their stability and solubility in formulations .

Dyestuff Industry

The compound is also used in the dyestuff industry for producing colorants. Its hydroxyl groups allow for better interaction with dye substrates, enhancing color retention and vibrancy on various materials .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2,4,6-trihydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.H2O/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZIRFCGHAROOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369102 | |

| Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-93-0 | |

| Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2,4,6-trihydroxybenzoic acid monohydrate form cocrystals with other compounds, and what techniques are used to study these interactions?

A1: Yes, this compound (2,4,6-TRM) has been shown to form cocrystals with theobromine (TBR). [] Researchers utilized various techniques to investigate these interactions, including single-crystal X-ray diffraction to determine the crystallographic structures of the formed cocrystals. Additionally, they employed powder X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to further characterize the cocrystals. Density Functional Theory (DFT) calculations provided insights into the intermolecular interactions within the cocrystal structures. []

Q2: Can this compound be used as a starting material for complex molecule synthesis?

A2: Yes, 2,4,6-trihydroxybenzoic acid hydrate serves as a valuable starting material in the enantioselective total synthesis of intricate natural products. For instance, it has been successfully employed in the synthesis of (-)-berkeleyone A and its five preaustinoid congeners, which are 3,5-dimethylorsellinic acid-derived meroterpenoids. [] This highlights the versatility of 2,4,6-trihydroxybenzoic acid hydrate as a building block in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.